(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality (4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
H3 Receptor Antagonism
One significant area of research involves the exploration of small molecules, including derivatives similar to the queried compound, for their potential as histamine H3 receptor antagonists. These compounds, characterized by a heterocyclic core and basic functionalities, have been synthesized and screened for in vitro affinity at the human histamine H3 receptor (hH3R). This research is crucial as H3 receptor antagonists are investigated for their therapeutic potential in treating neurological disorders, including sleep disorders and cognitive deficits. The study identifies several compounds with high affinity and selectivity towards hH3R, highlighting the importance of central hetero-aromatic linkers in enhancing receptor affinity (Swanson et al., 2009).
CCR2 Antagonist for Cardiovascular Improvement
Another application is found in the development of CCR2 antagonists, where compounds structurally related to the query have shown significant promise. These antagonists, such as PF-4254196, demonstrate a marked improvement in cardiovascular profile, offering potential therapeutic benefits for cardiovascular diseases. The systematic optimization of these compounds has led to significant advancements in treating inflammatory conditions, showcasing the value of such chemical entities in medicinal chemistry research (Hughes et al., 2011).
TRPV4 Antagonism for Pain Treatment
Research into the transient receptor potential vanilloid 4 (TRPV4) channel antagonists has also been a focus, with structures analogous to the queried compound being explored for their analgesic effects. These compounds have shown efficacy in models of pain, such as the Freund's Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pigs and rats. The development and structure-activity relationship analysis of these derivatives underline their potential as novel analgesic drugs, emphasizing the critical role of molecular design in developing effective pain management solutions (Tsuno et al., 2017).
Antimicrobial Applications
Furthermore, compounds with structural features similar to the queried molecule have been investigated for their antimicrobial properties. Research into new pyridine derivatives, for instance, has revealed their potential in combating bacterial and fungal infections. These studies focus on the synthesis and evaluation of these compounds' in vitro antimicrobial activity, showcasing their role in addressing the growing concern of antimicrobial resistance (Patel et al., 2011).
Safety and Hazards
Orientations Futures
Given the structural complexity of this compound and its potential bioactivity, it could be a promising candidate for further study. Future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in medicine or other fields could be explored .
Propriétés
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(18-3-7-23-20(14-18)28-19-4-12-27-13-5-19)25-10-8-24(9-11-25)16-17-2-1-6-22-15-17/h1-3,6-7,14-15,19H,4-5,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCGSWYUMFHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.